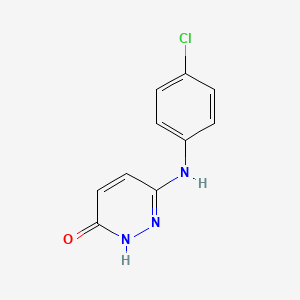

6-((4-Chlorophenyl)amino)pyridazin-3(2H)-one

Description

Overview of the Pyridazinone Heterocyclic Scaffold in Medicinal Chemistry Research

Pyridazinone and its derivatives are recognized as a "wonder nucleus" in medicinal chemistry due to their capacity to exhibit a broad spectrum of biological activities. sarpublication.comscholarsresearchlibrary.com These activities include anti-inflammatory, analgesic, anticancer, antimicrobial, antihypertensive, and cardiotonic effects, among others. benthamdirect.comnih.govmdpi.comnih.govscispace.com The versatility of the pyridazinone ring allows for extensive chemical modifications, enabling the fine-tuning of its physicochemical properties and biological targets. researchgate.net

The exploration of pyridazinone chemistry has been a continuous journey for several decades. researchgate.net Initially, research was heavily focused on their application in cardiovascular diseases and as agrochemicals. researchgate.net Over time, the scope of investigation broadened significantly as the diverse pharmacological potential of pyridazinone derivatives became more apparent. nih.govresearchgate.net The evolution of synthetic methodologies has played a crucial role in this expansion, allowing for the creation of vast libraries of substituted pyridazinones for biological screening. eurekalert.orgnih.gov This has led to the identification of numerous lead compounds and even marketed drugs, such as emorfazone, an analgesic and anti-inflammatory agent. sarpublication.comresearchgate.net

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.netnih.govnih.govrsc.orgrsc.org Pyridazinones have earned this designation due to their consistent appearance in a multitude of biologically active compounds across different therapeutic areas. benthamdirect.comnih.govresearchgate.netnih.govnih.gov Their ability to serve as a versatile template for drug design stems from several key features:

Hydrogen Bonding Capabilities: The presence of nitrogen and oxygen atoms allows for the formation of crucial hydrogen bonds with biological receptors.

Structural Rigidity and Planarity: The heterocyclic ring provides a defined three-dimensional structure that can be tailored for specific binding pockets.

Modulation of Physicochemical Properties: Substitutions on the pyridazinone ring can be used to optimize properties such as solubility, lipophilicity, and metabolic stability. researchgate.net

These characteristics make the pyridazinone scaffold an invaluable tool for medicinal chemists in the quest for new and effective drugs. researchgate.net

The structural diversity of pyridazinone derivatives is vast, with modifications commonly made at various positions of the heterocyclic ring. sarpublication.combenthamdirect.comnih.govresearchgate.netresearchgate.neteurekalert.orgnih.govnih.gov A general classification can be based on the nature and position of these substituents. For instance, derivatives can be categorized based on the groups attached to the N-2 and C-6 positions, which are frequent sites for chemical elaboration. researchgate.net The fusion of the pyridazinone ring with other heterocyclic systems, such as indole (B1671886) or imidazole, further expands its structural and functional diversity. nih.govnih.gov This extensive chemical space has been instrumental in the discovery of compounds with a wide range of biological activities. benthamdirect.com

Research Rationale for Investigating 6-((4-Chlorophenyl)amino)pyridazin-3(2H)-one

The specific compound, this compound, combines the privileged pyridazinone scaffold with two key structural motifs: a chlorophenyl group and an amino linker. The rationale for investigating this particular combination stems from the established roles of these components in bioactive molecules.

Importance of Chlorophenyl Substitution in Bioactive Molecules

The incorporation of a chlorine atom onto a phenyl ring is a common strategy in medicinal chemistry to enhance the biological activity of a molecule. The presence of a chloro substituent can influence a compound's properties in several ways:

Increased Lipophilicity: The chlorine atom can increase the molecule's lipophilicity, which may improve its ability to cross cell membranes and reach its target. researchgate.net

Metabolic Stability: The C-Cl bond is generally stable to metabolic degradation, which can lead to a longer duration of action.

Enhanced Binding Interactions: The chlorine atom can participate in halogen bonding and other non-covalent interactions within the binding site of a biological target, thereby increasing binding affinity. nih.gov

Modulation of Electronic Properties: The electron-withdrawing nature of chlorine can alter the electronic distribution of the molecule, which can be crucial for its interaction with biological targets.

The para-positioning of the chlorine atom, as seen in this compound, is a frequently observed pattern in many active pharmaceutical ingredients. nih.gov

Contextualizing the Amino Linker in Pyridazinone Derivatives

Provide Hydrogen Bonding Sites: The N-H group can act as a hydrogen bond donor, facilitating interactions with biological receptors.

Introduce Conformational Flexibility: The single bonds of the amino linker allow for a degree of rotational freedom, enabling the molecule to adopt an optimal conformation for binding.

Influence Electronic Communication: The nitrogen atom can modulate the electronic properties of both the pyridazinone and the phenyl rings.

The presence of an amino group at the 6-position of the pyridazinone ring is a common feature in many biologically active derivatives, contributing to their diverse pharmacological profiles. core.ac.uk

Research Gap and Potential Academic Contributions of Studying this compound

Despite the extensive investigation into the pyridazinone family, a thorough review of scientific literature reveals a notable research gap concerning the specific derivative This compound . While numerous studies focus on pyridazinones substituted at the 6-position with various aryl or substituted aryl groups, this particular compound remains largely uncharacterized and its potential unexplored. nih.govresearchgate.net

The existing literature extensively covers related structures, such as those with different substitution patterns or alternative linkers to the chlorophenyl group, which have shown promising biological activities, including COX-2 inhibition and analgesic effects. nih.govresearchgate.net However, dedicated research into the synthesis, chemical properties, and biological profile of this compound is conspicuously absent.

The study of this specific compound could offer substantial academic contributions:

Elucidation of Structure-Activity Relationships (SAR): Systematic investigation of this compound would provide crucial data points for the broader understanding of SAR within the 6-aminopyridazinone class. The presence of the electron-withdrawing chloro group on the phenyl ring is a key feature, and understanding its influence on biological activity is of high academic interest. Comparing its activity to non-chlorinated or differently substituted analogues could reveal critical insights for designing more potent and selective molecules. nih.gov

Discovery of Novel Biological Activities: Given the diverse bioactivities of the pyridazinone core, this compound could exhibit novel or enhanced pharmacological properties. For instance, related 6-substituted pyridazinones have been investigated as p38α MAP kinase inhibitors and GABA-A antagonists. nih.govnih.gov Investigating this specific derivative could uncover new leads for therapeutic targets that have not yet been associated with this scaffold.

Development of New Synthetic Methodologies: While general methods for the synthesis of pyridazinones exist, exploring efficient and scalable routes to this compound could lead to methodological advancements in heterocyclic chemistry. researchgate.net

Expansion of Chemical Space for Drug Discovery: Characterizing this under-researched molecule would expand the known chemical space of bioactive pyridazinones. This new knowledge could serve as a foundation for future drug discovery programs, providing a novel template for optimization and development.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chloroanilino)-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c11-7-1-3-8(4-2-7)12-9-5-6-10(15)14-13-9/h1-6H,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFHYOANRBOBHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NNC(=O)C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes to Pyridazin-3(2H)-one Core Structure

The construction of the pyridazin-3(2H)-one ring is a cornerstone of many synthetic endeavors in medicinal and agricultural chemistry. scispace.com Various methods have been developed to afford this heterocyclic system, often characterized by their versatility and efficiency.

The most common and direct approach to the pyridazin-3(2H)-one core involves the cyclization of a suitable acyclic precursor. A widely employed method is the reaction of γ-keto acids with hydrazine (B178648) hydrate (B1144303). scispace.com This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the pyridazinone ring. scispace.com

Another significant cyclization strategy is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride, which forms an intermediate γ-keto acid. scispace.com This intermediate is then cyclized with hydrazine hydrate to produce the corresponding 6-aryl-4,5-dihydropyridazin-3(2H)-one. scispace.com Dehydrogenation of this product can then lead to the aromatic pyridazin-3(2H)-one. scispace.com

Multicomponent reactions have also emerged as a powerful tool for the synthesis of pyridazinones. For instance, a one-pot reaction involving arenes, cyclic anhydrides, and an arylhydrazine in the presence of a recyclable catalyst can produce pyridazinones in high yields and short reaction times. scispace.com The proposed mechanism for this reaction involves a Friedel-Crafts acylation to form a keto-carboxylic acid, followed by intermolecular hydrazone formation and subsequent intramolecular cyclization. scispace.com

Domino hydrohydrazination and condensation reactions have also been developed for the synthesis of pyridazinone derivatives. scispace.com For example, the reaction of phenylhydrazine (B124118) with 4-pentynoic acid in the presence of zinc chloride can yield a 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one in a one-pot process. scispace.com

The following table summarizes some key cyclization reactions for pyridazinone ring formation:

| Starting Materials | Key Reagents | Product Type | Reaction Type |

|---|---|---|---|

| γ-Keto acids | Hydrazine hydrate | Pyridazin-3(2H)-ones | Cyclocondensation |

| Arenes, Succinic anhydride | AlCl3, Hydrazine hydrate | 6-Aryl-4,5-dihydropyridazin-3(2H)-ones | Friedel-Crafts acylation followed by cyclization |

| Arenes, Cyclic anhydrides, Arylhydrazine | Recyclable catalyst (e.g., [bmim]Br-AlCl3) | Pyridazinones and Phthalazinones | Multicomponent reaction |

| 4-Pentynoic acid, Phenylhydrazine | ZnCl2 | 4,5-Dihydropyridazin-3(2H)-ones | Domino hydrohydrazination/condensation |

The synthesis of N-substituted pyridazin-3(2H)-ones is of significant interest as substitution at the N-2 position can modulate the biological activity of the molecule. nih.govcore.ac.uk A common method for achieving N-substitution is the direct alkylation of the pyridazin-3(2H)-one core. nih.govcore.ac.uk This is typically carried out by treating the pyridazinone with an alkyl halide in the presence of a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) or acetonitrile. core.ac.ukresearchgate.net

For instance, the N-alkylation of 6-substituted pyridazin-3(2H)-ones with ethyl chloroacetate (B1199739) can be performed to introduce an ester functionality at the N-2 position. nih.gov This ester can then be further modified, for example, by refluxing with hydrazine hydrate to form the corresponding hydrazide, which can serve as a precursor for further derivatization. nih.gov

In some synthetic strategies, the N-substituent is introduced at an earlier stage. For example, the cyclization reaction between a γ-keto acid and a substituted hydrazine (e.g., phenylhydrazine) directly yields an N-substituted pyridazinone. researchgate.net

The following table provides an overview of common methods for the synthesis of N-substituted pyridazin-3(2H)-ones:

| Method | Reagents | Description |

|---|---|---|

| Direct N-Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF) | The pyridazinone nitrogen acts as a nucleophile, displacing the halide from the alkyl halide. |

| Cyclization with Substituted Hydrazines | γ-Keto acid, Substituted hydrazine (e.g., R-NHNH2) | The N-substituent is incorporated directly during the ring formation step. |

| Mannich Reaction | Formaldehyde, Secondary amine (e.g., morpholine, piperidine) | Introduction of an aminomethyl group at the N-2 position. |

Specific Synthetic Approaches to 6-((4-Chlorophenyl)amino)pyridazin-3(2H)-one and its Analogues

The synthesis of this compound and its analogues often involves the introduction of the substituted amino group at the C-6 position of the pyridazinone ring. This can be achieved through nucleophilic substitution reactions on a suitable precursor.

A common strategy involves the use of a 6-chloropyridazin-3(2H)-one intermediate. The chlorine atom at the 6-position is susceptible to nucleophilic displacement by an amine. Thus, reacting 6-chloropyridazin-3(2H)-one with 4-chloroaniline (B138754) would be a direct route to this compound.

In a more general sense, the synthesis of 6-substituted pyridazinones often starts from readily available precursors. For example, a series of 3-pyridazinones carrying morpholino, arylpiperidino, and arylpiperazino moieties at the 6-position have been synthesized. nih.gov

The key reaction mechanism in the synthesis of this compound from a 6-halopyridazinone precursor is a nucleophilic aromatic substitution (SNAr). In this mechanism, the amino group of 4-chloroaniline acts as a nucleophile and attacks the electron-deficient C-6 position of the pyridazinone ring, which is activated by the electron-withdrawing nature of the ring nitrogens and the carbonyl group. This addition step forms a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent elimination of the halide ion restores the aromaticity of the pyridazinone ring, yielding the final product.

Intermediate compounds in the synthesis of the pyridazinone core itself include γ-keto acids and their corresponding hydrazones. scispace.com For instance, in the synthesis of 6-arylpyridazinones, the 4-aryl-4-oxobutanoic acid is a key intermediate formed from the Friedel-Crafts reaction of an arene with succinic anhydride. scispace.com This keto acid then reacts with hydrazine to form a hydrazone, which subsequently cyclizes.

The optimization of reaction conditions is crucial for achieving high yields and purity in the synthesis of pyridazinone derivatives. Key parameters that are often optimized include the choice of solvent, temperature, reaction time, and the nature of the catalyst or base.

For example, in the N-alkylation of pyridazinones, the choice of base and solvent can significantly impact the reaction outcome. core.ac.uk The use of a strong base in a polar aprotic solvent like DMF often facilitates the reaction.

In the synthesis of 6-(substituted phenyl)-4,5-dihydropyridazin-3(2H)-ones, the condensation of the pyridazinone with aromatic aldehydes is often carried out in the presence of a base like sodium ethoxide. scispace.com The reaction conditions, such as temperature and reaction time, would be optimized to maximize the yield of the desired product.

The following table presents some examples of reaction conditions and yields for the synthesis of pyridazinone derivatives found in the literature:

| Reaction | Reactants | Conditions | Yield |

|---|---|---|---|

| Cyclization | Glyoxalic acid, Acetophenone derivatives, Hydrazine hydrate | Heated at 100-105 °C for 2h, followed by pH adjustment and reaction with hydrazine | Not specified |

| N-Alkylation | 6-(4-Tolyl)pyridazin-3(2H)-one, Ethyl chloroacetate | Not specified | Not specified |

| Condensation | 4,5-Dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone, Aromatic aldehydes | Sodium ethoxide | Not specified |

In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods in pharmaceutical and chemical research. rasayanjournal.co.inmdpi.com Green chemistry principles are being applied to the synthesis of pyridazinones to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net

One of the key green chemistry approaches is the use of alternative reaction media. Polyethylene (B3416737) glycol (PEG-400) has been used as a green solvent for the synthesis of substituted pyridazin-3(2H)-ones. researchgate.net PEG-400 is non-toxic, biodegradable, and recyclable, making it an attractive alternative to conventional volatile organic solvents. researchgate.net

Microwave-assisted synthesis is another green technique that has been employed for the synthesis of heterocyclic compounds. rasayanjournal.co.inmdpi.com Microwave irradiation can significantly reduce reaction times, increase product yields, and enhance the selectivity of reactions. mdpi.com

Solvent-free reaction conditions, where the reactants are ground together, often with a catalyst, represent another important green chemistry approach. mdpi.com This method eliminates the need for solvents, thereby reducing waste and simplifying the work-up procedure.

The use of catalysts, particularly recyclable catalysts, is also a cornerstone of green chemistry. rasayanjournal.co.in In the context of pyridazinone synthesis, the use of a recyclable ionic liquid catalyst, 1-butyl-3-methylimidazolium bromochloroaluminate ([bmim]Br-AlCl3), has been reported for a multicomponent synthesis of pyridazinones. scispace.com

The following table summarizes some green chemistry approaches applicable to pyridazinone synthesis:

| Green Chemistry Approach | Description | Example in Heterocyclic Synthesis |

|---|---|---|

| Green Solvents | Use of environmentally benign solvents like water or polyethylene glycol (PEG). | Synthesis of pyridazin-3(2H)-ones in PEG-400. researchgate.net |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Synthesis of various heterocyclic compounds with reduced reaction times and increased yields. mdpi.com |

| Solvent-Free Reactions | Reactions conducted in the absence of a solvent, often by grinding reactants together. | Mechanochemical grinding for the synthesis of N-substituted amines. mdpi.com |

| Recyclable Catalysts | Use of catalysts that can be easily recovered and reused. | Multicomponent synthesis of pyridazinones using a recyclable ionic liquid catalyst. scispace.com |

Derivatization Strategies of the this compound Scaffold

The structural framework of this compound offers multiple reactive sites for chemical modification. These include the pyridazinone nitrogen (N2), the chlorophenyl moiety, and the amino linker, as well as the potential for the entire scaffold to be incorporated into fused ring systems. Such derivatizations are crucial for exploring the structure-activity relationships of these compounds.

Modification at the Pyridazinone Nitrogen (N2)

The nitrogen atom at the 2-position (N2) of the pyridazinone ring is a common site for derivatization, allowing for the introduction of a variety of substituents that can significantly influence the compound's physicochemical and biological properties.

N-Alkylation and N-Arylation: The N2 position can be readily alkylated using various alkyl halides in the presence of a base. For instance, reaction with ethyl bromoacetate (B1195939) in the presence of potassium carbonate can introduce an ester functionality. researchgate.net Similarly, other alkylating agents such as propyl halides and benzyl (B1604629) halides can be employed to introduce different alkyl groups. nih.gov Microwave-assisted N-alkylation has also been reported as an efficient method for the synthesis of N2-substituted pyridazines. rsc.org N-arylation can be achieved through cross-coupling reactions, providing access to a broader range of derivatives. rsc.org

Mannich Reaction: The Mannich reaction provides a straightforward method for aminomethylation at the N2 position. This three-component reaction involves the condensation of the pyridazinone, formaldehyde, and a primary or secondary amine. researchgate.net This reaction allows for the introduction of various aminoalkyl groups, which can enhance the solubility and biological activity of the parent compound.

Michael Addition: The N2 atom of the pyridazinone ring can act as a nucleophile in a Michael addition reaction with α,β-unsaturated carbonyl compounds. organic-chemistry.orgresearchgate.net This conjugate addition reaction leads to the formation of a new carbon-carbon bond at the β-position of the Michael acceptor, providing a route to more complex derivatives with extended side chains.

Table 1: Examples of N2-Modification Reactions on the Pyridazinone Scaffold

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide, K2CO3, Acetone | N2-Alkylpyridazinone |

| N-Arylation | Aryl halide, Palladium catalyst, Base | N2-Arylpyridazinone |

| Mannich Reaction | Formaldehyde, Secondary amine, Acid catalyst | N2-Aminomethylpyridazinone |

| Michael Addition | α,β-Unsaturated carbonyl, Base | N2-(β-Carbonyl)alkylpyridazinone |

Modifications on the Chlorophenyl Moiety

The 4-chlorophenyl group presents another key site for structural diversification. The chlorine atom can be replaced or the aromatic ring can be further substituted using various modern synthetic methodologies.

Suzuki-Miyaura Cross-Coupling: The chlorine atom on the phenyl ring can be substituted with a variety of aryl or vinyl groups through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov This reaction typically involves an arylboronic acid and a palladium catalyst in the presence of a base, offering a powerful tool for the synthesis of biaryl derivatives. researchgate.net

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. wikipedia.org This reaction can be employed to replace the chlorine atom with a variety of primary or secondary amines, leading to the synthesis of diverse N-aryl derivatives. researchgate.netnih.gov

Table 2: Cross-Coupling Reactions for Modification of the Chlorophenyl Moiety

| Reaction Name | Coupling Partners | Catalyst System | Product |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | 6-((4-Arylphenyl)amino)pyridazin-3(2H)-one |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | 6-((4-Aminophenyl)amino)pyridazin-3(2H)-one |

Introduction of Diverse Chemical Moieties via the Amino Linker

The secondary amine that links the pyridazinone and chlorophenyl rings is another potential site for modification, although it is generally less reactive than the N2 position of the pyridazinone ring.

Acylation: The amino linker can undergo acylation with acid chlorides or anhydrides under appropriate conditions to form the corresponding amides. nih.govnih.gov This modification can introduce a variety of acyl groups, potentially altering the electronic properties and steric bulk around the linker.

Table 3: Derivatization of the Amino Linker

| Reaction Type | Reagents | Product |

|---|---|---|

| Acylation | Acid chloride or Anhydride | N-Acyl derivative |

| Alkylation | Alkyl halide | N-Alkyl derivative |

Fused Ring Systems Incorporating the Pyridazinone Scaffold

The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These fused rings can lead to novel chemical entities with unique biological profiles.

Triazolo[4,3-b]pyridazines: The synthesis of triazolo[4,3-b]pyridazines can be achieved by first converting the 6-amino group to a 6-hydrazinyl group. Subsequent cyclization with a one-carbon synthon, such as formic acid or an orthoester, leads to the formation of the fused triazole ring. researchgate.netprepchem.com For example, reacting 3-chloro-6-hydrazinylpyridazine with formic acid hydrazide can yield a triazolopyridazine. nih.govnih.govrsc.org

Tetrazolo[1,5-b]pyridazines: Tetrazolo[1,5-b]pyridazines can be synthesized from 6-chloropyridazin-3(2H)-one derivatives. Reaction with hydrazine followed by diazotization with nitrous acid can lead to the formation of the fused tetrazole ring. iau.ir An alternative route involves the reaction of a 6-chlorotetrazolo[1,5-b]pyridazine (B1605628) with an amine to introduce the desired substituent. researchgate.netacs.org

Table 4: Synthesis of Fused Ring Systems

| Fused System | Key Intermediate | Cyclization Reagent |

|---|---|---|

| Triazolo[4,3-b]pyridazine | 6-Hydrazinylpyridazin-3(2H)-one | Formic acid, Orthoesters |

| Tetrazolo[1,5-b]pyridazine | 6-Chloropyridazin-3(2H)-one | Sodium azide, Nitrous acid |

Structure Activity Relationship Sar Studies

Methodologies for Establishing SAR in Pyridazinone Research

The elucidation of structure-activity relationships for pyridazinone derivatives is a systematic process that integrates synthetic chemistry with biological testing and computational analysis. nih.govnih.gov The goal is to identify the key structural features, or pharmacophores, responsible for the molecule's biological activity and to understand how modifications to the molecular scaffold affect interactions with biological targets. eurekalert.orgsarpublication.com

Rational Design of Analogues for SAR Elucidation

The foundation of SAR studies lies in the rational design and synthesis of a series of chemical analogues. nih.gov This process begins with a lead compound, which in this context is based on the pyridazinone scaffold. nih.gov Medicinal chemists then systematically modify specific regions of the molecule to probe their importance for biological activity. scielo.brscielo.br

Key strategies in the rational design of pyridazinone analogues include:

Modification of the Pyridazinone Core: Alterations to the core heterocyclic ring system can influence the compound's fundamental properties.

Substitution at Various Positions: Different chemical groups are introduced at various positions on the pyridazinone ring and its appendages. For instance, studies have explored the introduction of aryl groups at the 6-position and various substituents on that aryl ring to map the steric and electronic requirements of the target binding site. scielo.brscielo.br

Bioisosteric Replacement: This involves replacing one functional group with another that has similar physical or chemical properties. For example, the pyridine (B92270) ring in some anticancer agents has been replaced by a pyridazine (B1198779) ring to create novel compounds with potentially improved activity or safety profiles. nih.gov

Linker Modification: The nature of the chemical linker connecting different parts of the molecule, such as the amino group in 6-((4-Chlorophenyl)amino)pyridazin-3(2H)-one, is varied in terms of length, rigidity, and hydrogen-bonding capacity to achieve optimal orientation within the target.

Computational Approaches in SAR Prediction and Validation

In modern drug discovery, computational methods are indispensable tools for predicting and rationalizing SAR, thereby accelerating the design-synthesis-test cycle. nih.govbeilstein-journals.org These in silico techniques provide insights into the molecular interactions that are often difficult to observe experimentally.

Common computational approaches used in pyridazinone research include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. researchgate.netmdpi.com For pyridazinone derivatives, docking studies have been used to simulate their binding to enzymes like monoamine oxidase (MAO), revealing key interactions with amino acid residues in the active site. nih.gov These simulations help explain why certain analogues are more potent than others.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build statistical models that correlate the 3D properties of molecules with their biological activities. researchgate.net These models can generate contour maps that highlight regions where steric bulk, positive, or negative charges are likely to increase or decrease activity, guiding the design of more potent compounds. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of the ligand-protein complex over time. mdpi.comresearchgate.net This provides a more realistic view of the binding stability and conformational changes that may occur upon ligand binding, helping to validate the interactions predicted by docking. mdpi.com

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for biological activity. nih.govresearchgate.net Pharmacophore models for pyridazinone inhibitors have identified the importance of hydrophobic regions and hydrogen bond acceptors for effective binding. researchgate.net

ADME Prediction: Computational tools are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new analogues, helping to identify candidates with better drug-like characteristics early in the discovery process. researchgate.netnih.govmdpi.com

Impact of the 4-Chlorophenyl Group on Biological Activity Profile

Role of Halogen Substitution in Ligand-Target Interactions

Halogen atoms like chlorine are frequently incorporated into drug candidates to enhance their pharmacological properties. nih.govnih.gov Their role extends beyond simply acting as a bulky group; they participate in specific, highly directional interactions that can improve binding affinity and selectivity. researchgate.netnih.gov

Key contributions of halogen substitution include:

Halogen Bonding: Chlorine, bromine, and iodine can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms like oxygen or nitrogen in the protein's backbone or side chains. nih.govnih.gov This interaction, which involves an electropositive region on the halogen atom known as a σ-hole, is a valuable tool in rational drug design for enhancing ligand binding. researchgate.net

Hydrophobicity and Physicochemical Properties: The addition of a chlorine atom increases the lipophilicity of the molecule, which can influence its ability to cross cell membranes and affect its ADME properties. nih.gov

Modulation of Hydrogen Bonds: The presence of a halogen can affect the properties of nearby hydrogen bonds, sometimes strengthening them. researchgate.net

In a series of pyridazinone-based MAO inhibitors, the introduction of a para-chloro substituent was found to increase the inhibitory activity against MAO-B. mdpi.com

Positional Effects of Chlorine on the Phenyl Ring

The position of the chlorine atom on the phenyl ring is not arbitrary and has a profound impact on biological activity. SAR studies on pyridazinone derivatives have demonstrated that moving the substituent between the ortho, meta, and para positions can lead to significant differences in potency.

For example, in a study of pyridazinones as selective MAO-B inhibitors, the following observations were made regarding halogen position:

A compound with a para-chloro substituent (like compound T3 in the study) was a highly potent MAO-B inhibitor (IC50 = 0.039 µM). nih.gov

Switching to a meta-bromo substituent (T6) further enhanced potency (IC50 = 0.013 µM), making it the most active compound in the series. nih.gov

A para-bromo substituent (T7) resulted in significantly lower potency (IC50 = 0.29 µM) compared to both its para-chloro and meta-bromo counterparts. nih.gov

Other research suggests that halogen substitution at the ortho position of a benzene (B151609) ring can be deleterious to inhibitory activity. researchgate.net

This demonstrates a clear positional preference, where the para and meta positions are generally more favorable for activity than the ortho position, with the specific halogen and its exact location fine-tuning the interaction with the target.

| Compound ID | Substituent on Phenyl Ring | Position | MAO-B IC50 (µM) |

|---|---|---|---|

| T3 | -Cl | para | 0.039 |

| T5 | -F | para | 0.29 |

| T6 | -Br | meta | 0.013 |

| T7 | -Br | para | 0.29 |

Significance of the Amino Linker in Mediating Interactions

The significance of the amino linker includes:

Conformational Control: The linker provides a degree of rotational flexibility, allowing the pyridazinone and chlorophenyl moieties to adopt an optimal spatial arrangement to fit within the binding pocket of a target protein.

Hydrogen Bonding: The nitrogen atom of the amino linker can act as a hydrogen bond donor or acceptor, forming critical interactions with amino acid residues that anchor the ligand in place. This is a key feature in many ligand-receptor interactions. researchgate.net

Maintaining Pharmacophore Distance: The linker ensures the correct distance and orientation between the two key pharmacophoric elements (the heterocyclic core and the substituted phenyl ring), which is essential for simultaneous and effective interaction with different sub-pockets of a binding site.

In essence, the amino linker is an integral part of the pharmacophore, and modifications to its structure, such as replacing it with different chemical groups or altering its length, would be expected to have a significant impact on the compound's biological activity profile. biosearchtech.com

Influence of Substitutions on the Pyridazinone Core on Target Binding and Efficacy

The pyridazinone scaffold is a versatile heterocyclic structure that has been extensively explored in medicinal chemistry due to its wide range of biological activities. nih.govscholarsresearchlibrary.com The ease of functionalization at various positions on the pyridazinone ring allows for systematic modifications to optimize pharmacological properties. researchgate.net Structure-activity relationship (SAR) studies are crucial for understanding how different substituents on this core influence interactions with biological targets and modulate efficacy. nih.gov These studies have led to the development of potent and selective agents for various therapeutic areas, including inflammation, cancer, and cardiovascular diseases. nih.govresearchgate.net

The potency and selectivity of pyridazinone-based compounds are highly dependent on the nature and position of substituents on the heterocyclic core. Modifications at the N2, C4, C5, and C6 positions have been shown to significantly impact their biological activity.

N2 Position: The nitrogen atom at the 2-position of the pyridazinone ring is a common site for modification. Introducing an acetamide (B32628) side chain at this position has been shown to enhance analgesic and anti-inflammatory activities. rsc.org For instance, in a series of 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone derivatives, substitution at the N2-position was found to increase vasodilatory potential. rsc.org Other studies have explored the addition of substituted benzalhydrazone moieties to the N2 position, which was hypothesized to increase inhibitory activity against monoamine oxidase B (MAO-B). scholarsresearchlibrary.com The introduction of different side chains, such as 1-(2-acetyl)-4-substitutedthiosemicarbazide, has also been investigated to build a comprehensive SAR for vasorelaxant activity. nih.gov

C4 Position: The C4 position of the pyridazinone core plays a critical role in modulating biological activity. The introduction of an indole (B1671886) moiety at this position has been explored for the development of phosphodiesterase 4 (PDE4) inhibitors with anti-inflammatory potential. rsc.org In another study, the insertion of increasingly bulkier groups at the C4 position led to improved anti-inflammatory activity. nih.gov For fatty acid-binding protein 4 (FABP4) inhibitors, the introduction of 4-amino and 4-ureido functionalities has been a key strategy. nih.govmdpi.com Furthermore, a series of 6-(p-chlorophenyl)-4-substituted-pyridazin-3(2H)-one compounds were synthesized, where substitutions at the C4 position yielded derivatives with significant analgesic activity.

C5 Position: Modifications at the C5 position have also been shown to influence the pharmacological profile of pyridazinone derivatives. For example, the substitution of a methyl group with a para-phenyl-substituted group at position 5 resulted in active anti-inflammatory compounds. nih.gov In the context of analgesic agents, 2-substituted 4,5-dihalo-3(2H)-pyridazinone derivatives demonstrated good activity. rsc.org

C6 Position: The C6 position is frequently substituted with aryl groups to anchor the molecule in the binding pocket of the target protein. In many analogs, this position is occupied by a phenyl or a substituted phenyl ring. For example, derivatives of 6-phenyl-pyridazinone have been evaluated for analgesic and anti-inflammatory activities. Replacing the phenyl group at C6 with different substituted phenyl rings is a common strategy to modulate activity, as seen in the development of vasorelaxing agents. nih.gov The presence of the p-chlorophenyl group at C6, as in the parent compound of this article, is a key feature in a series of derivatives showing significant analgesic properties.

The following table summarizes the effects of various substitutions at different positions on the pyridazinone core based on reported research findings.

| Position | Substituent | Resulting Activity/Effect | Target/Model |

| N2 | Acetamide side chain | Increased analgesic & anti-inflammatory activity | General |

| N2 | 4-Arylpiperazin-1-yl-carbonylalkyl | Analgesic & anti-inflammatory activity | General |

| N2 | Substituted benzalhydrazone | Increased MAO-B inhibitory activity (hypothesized) | MAO-B |

| C4 | Indole moiety | PDE4 inhibition, anti-inflammatory activity | PDE4 |

| C4 | Increasingly bulkier groups | Improved anti-inflammatory activity | NF-κB Inhibition |

| C4 | Amino or Ureido groups | FABP4 inhibition | FABP4 |

| C4 | Substituted benzylidene | Significant analgesic activity | Radiant heat-induced pain model |

| C5 | Para-phenyl-substituted group | Active anti-inflammatory compounds | NF-κB Inhibition |

| C5 | Halogen (with N2-substitution) | Good analgesic activity | General |

| C6 | Heterocyclic rings | Raised analgesic & anti-inflammatory action | General |

| C6 | Phenyl or substituted phenyl | Key for analgesic, anti-inflammatory, vasorelaxant activities | Various |

Stereochemistry can play a crucial role in the interaction of drug molecules with their biological targets, which are inherently chiral. For certain pyridazinone derivatives, the presence of stereogenic centers has been shown to significantly influence their biological activity.

In a study on tricyclic pyridazinone derivatives as potential STAT3 inhibitors, enantiomeric separation of a racemic compound was performed. rsc.orgnih.gov The biological evaluation revealed that the (S)-(-)-enantiomer was twice as potent as the corresponding (R)-(+)-enantiomer, highlighting the importance of the absolute configuration for inhibitory activity. rsc.orgnih.gov Similarly, for a benzo[h]cinnolinone derivative, the D-isomer was found to be more active in lowering blood pressure than the racemic mixture.

Another investigation into pyridazinone-like compounds as anti-inflammatory agents noted that the presence of chiral centers affected activity. Although a clear preference for one enantiomer over the other was not established in all cases, the study did observe that substitution at the chiral carbon resulted in an active compound only when small groups were present, suggesting that steric hindrance at the chiral center can be detrimental to activity. These findings underscore that for certain classes of pyridazinone derivatives, stereochemical aspects are a critical consideration in SAR studies and for the design of more potent and selective therapeutic agents.

Molecular Mechanisms of Action in Vitro and Cellular Studies

Identification of Molecular Targets and Pathways

In vitro studies have been crucial in identifying the direct molecular targets of 6-((4-Chlorophenyl)amino)pyridazin-3(2H)-one and its derivatives. These interactions are fundamental to their observed pharmacological activities, ranging from enzyme inhibition to receptor modulation.

The pyridazinone core is a versatile scaffold for designing potent enzyme inhibitors. Research has focused on its ability to interact with key enzymes involved in inflammation, neurotransmission, and cancer progression.

Phosphodiesterase (PDE) Inhibition: Pyridazinone derivatives have been developed as inhibitors of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Elevated cAMP levels have anti-inflammatory effects. Studies on pyridazinone derivatives bearing an indole (B1671886) moiety have shown promising and selective activity against the PDE4B isoenzyme. This inhibition leads to the regulation of potent pro-inflammatory cytokine and chemokine production by human primary macrophages. nih.gov

Cyclooxygenase (COX) Inhibition: A significant body of research points to the role of pyridazinone derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins (B1171923), key mediators of pain and inflammation. The analgesic and anti-inflammatory properties of these compounds are often attributed to this mechanism. actascientific.com Studies on various pyridazine-based compounds have demonstrated potent inhibitory activity against both COX-1 and COX-2 isoforms. nih.govnih.govorientjchem.org For instance, certain 4,6-disubstituted-3(2H)-pyridazinone derivatives showed significant COX-1 and COX-2 inhibition at micromolar concentrations. nih.gov The development of selective COX-2 inhibitors is a key goal to minimize the gastric side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that arise from COX-1 inhibition. nih.govorientjchem.org

Acetylcholinesterase (AChE) Inhibition: Derivatives of (p-chlorophenyl)-3(2H)pyridazinone have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. researchgate.net Inhibition of these enzymes is a primary strategy for the symptomatic treatment of Alzheimer's disease. semanticscholar.orgmdpi.com Various studies have confirmed that the pyridazine (B1198779) scaffold is an effective core for developing potent cholinesterase inhibitors, with some derivatives demonstrating nanomolar-level inhibitory activity. researchgate.netnih.gov

| Compound Class | Enzyme Target | Key Findings | Reference |

|---|---|---|---|

| 4,6-disubstituted-3(2H)-pyridazinones | COX-1 | Inhibition of 59-61% at 10 µM concentration. | nih.gov |

| 4,6-disubstituted-3(2H)-pyridazinones | COX-2 | Inhibition of 28-37% at 10 µM concentration. | nih.gov |

| N-substituted-(p-chlorophenyl)-3(2H)pyridazinones | AChE / BChE | Designed as dual-binding site inhibitors with significant enzyme inhibition reported. | researchgate.net |

| 3(2H)pyridazinone-triazole derivatives | AChE | Inhibition constants (Ki) in the low micromolar range (2.35 ± 0.18 to 5.15 ± 0.46 µM). | semanticscholar.org |

| Pyridazinone-indole derivatives | PDE4B | Identified as promising and selective inhibitors, regulating cytokine production. | nih.gov |

The interaction of pyridazinone derivatives with specific cell surface receptors has been explored, although less extensively than enzyme inhibition. The analgesic effects of some pyridazinone analogues have been suggested to involve the noradrenergic and/or serotoninergic systems, implying a potential interaction with adrenoceptors or serotonin (B10506) receptors, though direct binding studies on this compound are not widely reported.

Currently, there is limited specific research available that directly investigates the modulation of ion channels by this compound or its close analogues. While ion channels are a critical target in many diseases, including cancer, this specific mechanism has not been a primary focus of studies on this compound class to date.

Cellular Pathway Interventions

Beyond direct molecular interactions, cellular studies have revealed how this compound and related compounds interfere with key cellular pathways, particularly those involved in cell proliferation and inflammation.

The pyridazinone scaffold is featured in numerous compounds designed as anti-cancer agents, acting through various mechanisms to halt the proliferation of cancer cells.

PARP Inhibition: A prominent anti-cancer mechanism for this class of compounds is the inhibition of Poly (ADP-ribose) polymerase (PARP). PARP-1 is a crucial enzyme in the repair of DNA single-strand breaks. nih.govnih.gov Inhibiting PARP in cancers that have defects in other DNA repair pathways (such as those with BRCA1/2 mutations) leads to a synthetic lethality, where the accumulation of unrepaired DNA damage causes cancer cell death. nih.govyoutube.com The chloropyridazine scaffold, in particular, has been identified as a promising framework for the development of potent PARP-1 inhibitors. nih.gov These inhibitors can act as single agents in tumors with specific DNA repair deficiencies or as chemo-potentiators to enhance the efficacy of DNA-damaging chemotherapy agents. nih.govresearchgate.net

Tubulin Inhibition: Several heterocyclic compounds, including those with pyridazinone-like structures, have been identified as inhibitors of tubulin polymerization. nih.govmdpi.com Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and the mitotic spindle required for cell division. By disrupting microtubule dynamics, these agents can arrest the cell cycle in the G2/M phase, induce mitotic catastrophe, and ultimately lead to apoptosis in cancer cells. nih.govmdpi.com

| Compound Class | Cancer Cell Line(s) | Proposed Mechanism | Reference |

|---|---|---|---|

| Chloropyridazine Hybrids | Various mammalian cancer cell lines | PARP-1 Inhibition, Apoptosis Induction | nih.gov |

| Pyridazinone Derivatives | Colorectal Carcinoma (CRC) | Tubulin Polymerization Inhibition, G2/M Arrest, Apoptosis | nih.gov |

| 2-aminoimidazoline derivative (Tubulin Inhibitor) | HT-29 (Colorectal), SK-N-MC (Neuroepithelioma) | Inhibition of tubulin polymerization, Mitotic catastrophe | nih.gov |

| General PARP Inhibitors | BRCA-mutant Ovarian and Breast Cancer | Synthetic lethality, Inhibition of DNA repair | nih.govmdpi.com |

The anti-inflammatory effects of this compound analogues are directly linked to their ability to inhibit key enzymes in inflammatory pathways.

Inhibition of Prostaglandin (B15479496) Synthesis: By inhibiting COX enzymes, these compounds block the conversion of arachidonic acid into prostaglandins. Prostaglandins are lipid compounds that act as key mediators of inflammation, causing vasodilation, increasing vascular permeability, and sensitizing pain receptors. actascientific.com The reduction in prostaglandin synthesis is a primary mechanism for the anti-inflammatory and analgesic effects observed with this class of compounds.

Regulation of Cytokine Production: As noted, inhibition of PDE4 by pyridazinone derivatives can increase intracellular cAMP levels. This elevation can, in turn, suppress the production of several key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and IL-6, from inflammatory cells like macrophages. nih.govmdpi.com This mechanism provides a cellular basis for the anti-inflammatory activity of these compounds, particularly in the context of chronic inflammatory diseases.

Antimicrobial Mechanisms (e.g., membrane disruption, enzyme inhibition in microbes)

The antimicrobial action of pyridazinone derivatives, including this compound, is attributed to several molecular mechanisms, primarily involving the inhibition of essential microbial enzymes and the disruption of bacterial cell membranes. While specific studies on this compound are part of a broader investigation into this class of compounds, the general mechanisms are well-supported by research on its analogues.

Enzyme Inhibition: A primary mechanism of action for many antimicrobial agents is the inhibition of enzymes crucial for pathogen survival. Pyridazinone derivatives have been shown to be effective inhibitors of various microbial enzymes. nih.gov Computational studies, particularly molecular docking, suggest that these compounds can bind to the active sites of bacterial proteins, disrupting their function. mdpi.comresearchgate.net This inhibition can interfere with critical metabolic pathways, DNA replication, or cell wall synthesis, ultimately leading to bacteriostasis or bactericidal effects. The specific enzymes targeted can vary depending on the microbial species and the exact structure of the pyridazinone derivative.

Membrane Disruption: Another significant antimicrobial mechanism involves the disruption of the bacterial cell membrane's integrity. frontiersin.org Cationic antimicrobial peptides (AMPs) are known to interact with the electronegative bacterial cell surface, leading to membrane permeabilization, the formation of transient pores, and subsequent cell lysis. frontiersin.orgmdpi.com While pyridazinone derivatives are not peptides, their structural features can facilitate interactions with the lipid bilayer of bacterial membranes. This interaction can alter membrane fluidity and potential, leading to the leakage of intracellular contents and cell death. frontiersin.orgescholarship.org Studies on various antimicrobial compounds have demonstrated that even small molecules can induce membrane damage, appearing as blisters, wrinkles on the cell wall, or complete cell lysis under microscopy. frontiersin.org The effectiveness of this mechanism is often dependent on the specific lipid composition of the bacterial membrane, which varies between Gram-positive and Gram-negative bacteria.

Mechanistic Insights from Computational Studies

Computational chemistry provides powerful tools to understand the molecular interactions that underpin the biological activity of compounds like this compound. Techniques such as molecular docking, dynamics simulations, and quantum chemical calculations offer detailed insights into its potential mechanisms of action at an atomic level.

Molecular Docking Simulations with Target Proteins

Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a larger target molecule, typically a protein. wjarr.comresearchgate.net This technique is instrumental in identifying potential enzyme targets and elucidating the specific interactions that stabilize the ligand-protein complex. Numerous studies have employed molecular docking to investigate the antimicrobial potential of pyridazinone derivatives. mdpi.comresearchgate.netwjarr.comamazonaws.com

These simulations have shown that pyridazinone scaffolds can fit into the active sites of various microbial proteins. The binding is typically stabilized by a network of intermolecular interactions, including:

Hydrogen Bonds: The pyridazinone core contains hydrogen bond donors (N-H) and acceptors (C=O, ring nitrogens) that can form strong, directional interactions with amino acid residues in the protein's active site.

Hydrophobic Interactions: The aromatic rings, such as the chlorophenyl group, engage in hydrophobic and π–π stacking interactions with nonpolar residues of the target protein. nih.gov

Docking studies on pyridazinone analogues have suggested good binding affinities (often expressed as negative binding energy scores) against a range of bacterial and fungal protein targets, corroborating the enzyme inhibition mechanism. wjarr.comamazonaws.com

| Derivative Type | Target Protein/Organism | Key Findings |

| Dihydropyridazin-3(2H)-one derivatives | Antifungal, Antibacterial, Antihelmintic targets | Test compounds showed very good binding affinity scores, suggesting potential inhibition of key microbial proteins. wjarr.com |

| Pyridazinone derivatives | Various bacterial proteins | Compounds were compared with standard drugs, and docking calculations helped rationalize their antibacterial activities. mdpi.comresearchgate.net |

| Pyridazinone-based diarylurea derivatives | VEGFR-2 (as a model for kinase inhibition) | Docking provided insights into binding modes within the enzyme's active site, highlighting key interactions. nih.gov |

| 4-amino-pyridazin-3(2H)-one derivatives | Fatty Acid-Binding Protein 4 (FABP4) | The carbonyl group of the pyridazinone core interacts with key residues like R126, while aromatic rings fit into hydrophobic pockets. core.ac.uk |

Dynamics Simulations and Binding Free Energy Calculations

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand and protein over time. MD simulations are used to assess the stability of the docked pose and to observe conformational changes that may occur upon binding. core.ac.uk

For pyridazinone derivatives, MD simulations have been used to confirm that the compound remains stably bound within the target's active site throughout the simulation period. core.ac.ukmdpi.com The stability is often evaluated by calculating the root mean square deviation (RMSD) of the ligand and protein atoms from their initial positions. A stable, low RMSD value over time suggests a favorable and persistent binding mode. core.ac.uk

Binding free energy calculations, such as those using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or alchemical free energy methods, provide a more quantitative estimate of the binding affinity. chemrxiv.org These calculations consider various energetic contributions, including electrostatic and van der Waals interactions, solvation effects, and conformational entropy, to predict the strength of the ligand-target interaction. Such studies on related compounds help in prioritizing potential drug candidates for further experimental testing. researchgate.net

Quantum Chemical Calculations (e.g., HOMO-LUMO, MEP, Hirshfeld Surface Analysis)

Quantum chemical calculations, often performed using Density Functional Theory (DFT), provide fundamental insights into the electronic structure, reactivity, and intermolecular interactions of a molecule.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com A small energy gap implies high reactivity, as it is easier to excite an electron from the HOMO to the LUMO. researchgate.net For pyridazinone derivatives, a low energy gap can suggest higher biological activity. mdpi.com The distribution of these orbitals also indicates the likely sites for electrophilic and nucleophilic attacks.

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one nih.gov | -9.05 | -1.01 | 8.04 |

| General Pyrimidine Molecule researchgate.net | - | - | A high energy gap translates to high chemical stability. |

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the surface of a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com In MEP maps, negative potential regions (typically colored red or yellow) are susceptible to electrophilic attack, while positive potential regions (blue) are favorable for nucleophilic attack. For pyridazinone derivatives, MEP analysis often shows negative potential localized around the oxygen and nitrogen atoms of the pyridazinone ring, indicating these are key sites for hydrogen bonding and interactions with biological targets. mdpi.com

| Hirshfeld Surface Contact Type | Contribution (%) for a Dihydropyridazin-3(2H)-one derivative nih.gov | Contribution (%) for a Phenylpyridazin-3(2H)-one derivative nih.gov |

| H···H | 36.5% | 31.4% |

| H···O/O···H | 18.6% | - |

| H···C/C···H | 15.4% | 19.0% |

| H···Cl/Cl···H | 11.2% | 19.9% |

| C···C | 7.6% | - |

Preclinical Biological Evaluation in Vitro Models

In Vitro Screening Methodologies

A range of standardized and specialized in vitro screening methods have been employed to systematically evaluate the biological effects of pyridazinone derivatives.

Cell-based assays are fundamental in determining the cytotoxic potential of pyridazinone compounds against various cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a commonly used method to assess cell viability and cytotoxicity. nih.govscholarena.comcbijournal.com

Studies have demonstrated the cytotoxic effects of pyridazinone derivatives against a panel of human cancer cell lines. For instance, certain derivatives have shown high activity against triple-negative breast cancer (TNBC) cells (MDA-MB-468) and have also been tested against liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL60) cancer cells. nih.govcbijournal.com Further investigations have explored cytotoxicity in murine carcinoma cell lines (MAC13 and MAC16) and other human lines such as promyelocytic leukemia (HL-60). scholarena.comnih.gov The potential of these compounds to induce apoptosis, a form of programmed cell death, has been confirmed through methods like the caspase-3 substrate assay, which detects the activation of key executioner caspases. nih.gov

| Derivative Type | Cell Line | Assay Method | Observed Effect | Reference |

|---|---|---|---|---|

| Pyridazin-3(2H)-one derivatives | MDA-MB-468 (Triple-Negative Breast Cancer) | MTT Assay | Selectively high activity with IC50 values in the low micromolar range. | nih.gov |

| 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one | HEP3BPN 11 (Liver), MDA 453 (Breast), HL60 (Leukemia) | MTT Assay | Promising anticancer activity with high percentage of cytotoxicity. | cbijournal.com |

| Dichloropyridazine (DCPYR) | MAC 13 & MAC16 (Murine Carcinoma) | MTT Assay | High in vitro activity. | scholarena.com |

| Pyridazinone derivative (Pyr-1) | HL-60 (Acute Promyelocytic Leukemia) & 22 other human cancer cell lines | Caspase-3 Assay, PS Externalization | Potent apoptotic inducer; CC50 values in low micromolar or nanomolar levels. | nih.gov |

| 7-(4-Chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one (CPM) | A172 (Glioblastoma), AGS (Gastric), CACO-2 (Colorectal), HepG2 (Liver) | Not Specified | Evaluation of potential cytotoxicity. | nih.gov |

Enzyme-based assays have been instrumental in identifying specific molecular targets of pyridazinone derivatives. Research has shown that these compounds can modulate the activity of various enzymes implicated in disease pathogenesis.

For example, certain pyridazinone derivatives have been found to decrease the activity of glutathione (B108866) reductase (GR) and thioredoxin reductase (TrxR), enzymes involved in cellular redox balance, which may contribute to their cytotoxic effects in cancer cells. nih.gov Other studies have focused on the inhibition of fatty acid-binding protein 4 (FABP4), a target for metabolic diseases and cancer. semanticscholar.orgcore.ac.ukresearchgate.net Additionally, the anti-inflammatory potential of these compounds has been assessed through their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). nih.gov

| Enzyme Target | Derivative Class | Significance | Reference |

|---|---|---|---|

| Glutathione Reductase (GR) & Thioredoxin Reductase (TrxR) | Pyridazin-3(2H)-one derivatives | Inhibition may contribute to anticancer activity by inducing oxidative stress. | nih.gov |

| Fatty Acid-Binding Protein 4 (FABP4) | 4-amino and 4-ureido pyridazinone-based series | Potential therapeutic strategy for metabolic diseases and cancer. | semanticscholar.orgcore.ac.ukresearchgate.net |

| Cyclooxygenase-1 (COX-1) & Cyclooxygenase-2 (COX-2) | 7-(4-Chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one | Evaluation of anti-inflammatory activity. | nih.gov |

The antimicrobial properties of pyridazinone derivatives have been evaluated against a variety of pathogenic microorganisms, including both bacteria and fungi. Standard methods such as the disk diffusion method and the determination of Minimum Inhibitory Concentration (MIC) are commonly used. nih.govnih.gov

Studies have reported that newly synthesized pyridazinone compounds exhibit varying degrees of antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Salmonella typhi) bacteria. nih.govbiomedpharmajournal.orgmdpi.com Antifungal activity has also been observed against strains like Aspergillus niger and Candida albicans. nih.govmdpi.com The results indicate that specific structural modifications on the pyridazinone scaffold can lead to significant antimicrobial potency. nih.gov

The antiviral potential of pyridazinone derivatives has been explored against several viruses. Pharmacological screening has been performed to assess their efficacy in inhibiting viral replication in cell culture models. For instance, certain fused pyridazine (B1198779) derivatives have been tested for their activity against the Hepatitis A virus (HAV). nih.gov Other studies have investigated the antiviral effects of pyrazole-based heterocycles derived from pyridazinones against the avian influenza virus, using methods like the inhibition of hemagglutination to detect the compound's activity. nih.gov The evaluation of plant extracts containing related compounds against the Rift Valley Fever Virus (RVFV) in Vero cells further highlights the diverse antiviral screening approaches. mdpi.com

Evaluation of 6-((4-Chlorophenyl)amino)pyridazin-3(2H)-one in Specific Disease-Relevant In Vitro Models

Beyond general screening, the therapeutic potential of pyridazinone derivatives is assessed in more specific, disease-oriented in vitro systems.

Cardiotonic Activity in Isolated Myocardial Cells

Derivatives of the 6-phenyl-3(2H)-pyridazinone class are well-documented for their cardioactive properties, including potent vasorelaxant and positive inotropic effects. researchgate.netnih.gov In vitro studies on isolated myocardial preparations, such as rat atria, are standard models for evaluating these activities. nih.gov The primary mechanism for the cardiotonic effects of many pyridazinone-based compounds is the selective inhibition of cardiac phosphodiesterase III (PDE III). researchgate.net This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, resulting in enhanced myocardial contractility.

While specific experimental data for this compound in isolated myocardial cells were not detailed in the reviewed literature, the broader class of 6-(substituted-phenyl)-3-pyridazinones has demonstrated significant vasorelaxant activity in vitro on isolated rat thoracic aorta preparations. rsc.orgnih.gov For instance, certain derivatives exhibit potent vasorelaxant effects with EC50 values significantly lower than reference drugs like hydralazine. nih.govnih.gov This suggests that compounds with the 6-phenyl-pyridazinone core, including those with a 4-chlorophenyl substitution, are promising candidates for cardiovascular activity.

Anti-inflammatory Response in Cellular Models

The anti-inflammatory potential of the pyridazinone scaffold has been extensively investigated using various in vitro cellular models. nih.govsemanticscholar.org A common model involves the use of lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as murine RAW264.7 or human THP-1 monocytes, which mimic the inflammatory response. semanticscholar.orgresearchgate.net

Studies on pyridazinone derivatives reveal that their anti-inflammatory action is mediated through multiple pathways:

Inhibition of Pro-inflammatory Mediators: These compounds have been shown to suppress the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). researchgate.net

Modulation of Inflammatory Enzymes: A significant mechanism is the inhibition of cyclooxygenase-2 (COX-2), a critical enzyme in the synthesis of prostaglandins (B1171923) which mediate inflammation. nih.gov

Suppression of Signaling Pathways: Pyridazinone derivatives can inhibit the activation of nuclear factor-kappa B (NF-κB), a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response. semanticscholar.orgresearchgate.net

Targeting Other Inflammatory Receptors: Some pyridazinone analogues act as agonists for N-formyl peptide receptors (FPRs), which play a role in modulating leukocyte inflammatory activities. nih.govresearchgate.net

The table below summarizes the reported anti-inflammatory activity of representative pyridazinone compounds in cellular models.

| Compound Class | Cellular Model | Target/Pathway Inhibited | Observed Effect |

| Pyridazinone Derivatives | Human THP1-Blue Monocytes | LPS-induced NF-κB | Inhibition of transcriptional activity |

| Pyridazinone Derivatives | Human MonoMac-6 Monocytes | LPS-induced Cytokine Production | Inhibition of IL-6 production |

| Pyridazinone-like Compounds | Murine Models | General Inflammation | Anti-inflammatory effects in ear and air-pouch models |

This table presents a summary of findings for the broader class of pyridazinone derivatives based on available research. nih.govsemanticscholar.orgresearchgate.net

Anticonvulsant Activity in In Vitro Neuronal Models

In vitro models of epilepsy are crucial for the preliminary screening of potential anticonvulsant agents. A widely used model involves inducing epileptiform activity in acute hippocampal or corticohippocampal brain slices using chemical convulsants like 4-aminopyridine (B3432731) (4-AP). frontiersin.org The 4-AP model effectively mimics the electrophysiological characteristics of seizures and allows for the assessment of a compound's ability to suppress or modulate this pathological neuronal firing. frontiersin.org

While direct in vitro neuronal data for this compound is limited, research on structurally similar pyridazine compounds provides valuable insights. For example, a structurally related compound, 3-Benzidino-6(4-chlorophenyl) pyridazine, was shown to block delayed rectifier and transient outward potassium currents in isolated rat hippocampal pyramidal neurons, demonstrating a clear effect on neuronal excitability. nih.gov Furthermore, studies on other heterocyclic compounds with a chlorophenyl moiety have demonstrated potent anticonvulsant activity in maximal electroshock (MES) and psychomotor seizure models, with mechanisms linked to the modulation of voltage-gated sodium and calcium channels. mdpi.com The presence of the 4-chlorophenyl group on the pyridazine ring is often associated with enhanced anticonvulsant efficacy. nih.gov

Assessment of Selectivity and Potency against Relevant Targets (In Vitro)

The therapeutic potential of pyridazinone derivatives is defined by their potency and selectivity against specific biological targets. In vitro assays are fundamental for quantifying these parameters, typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

For anti-inflammatory activity, selectivity for COX-2 over COX-1 is a critical attribute for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The pyridazinone structure serves as a promising scaffold for developing selective COX-2 inhibitors. nih.govsemanticscholar.org

In the context of cardiovascular effects, the potency of pyridazinone derivatives as vasorelaxants has been quantified in isolated tissue preparations. Several 6-(4-substitutedphenyl)-3-pyridazinone derivatives have shown superior potency to the reference drug hydralazine. nih.govnih.gov

The table below presents potency data for various pyridazinone analogues against relevant targets, illustrating the therapeutic potential of this chemical class.

| Compound Class | Target | Potency (IC50/EC50) | Reference Compound | Potency (IC50/EC50) |

| 6-(4-substitutedphenyl)-3-pyridazinone (Compound 2j) | Vasorelaxation | EC50 = 0.02916 µM | Hydralazine | EC50 = 18.21 µM |

| 6-(4-substitutedphenyl)-3-pyridazinone (Compound 2h) | Vasorelaxation | EC50 = 0.07154 µM | Nitroglycerin | EC50 = 0.1824 µM |

| 4-amino-pyridazin-3(2H)-one derivative (Compound 14e) | FABP4 Inhibition | IC50 = 1.57 µM | BMS309403 (control) | > 1.57 µM |

This table compiles data from studies on various pyridazinone derivatives to demonstrate the potency range of this compound class. nih.govnih.govresearchgate.net

Advanced Research and Future Directions

Development of Prodrugs and Targeted Delivery Systems (Academic Perspective)

The development of prodrugs and targeted delivery systems represents a key strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. mdpi.comijpcbs.com A prodrug is an inactive derivative of a drug molecule that undergoes biotransformation in the body to release the active parent drug. mdpi.com This approach can be employed to overcome challenges such as poor solubility, low permeability, and lack of site-specificity. mdpi.com

For 6-((4-Chlorophenyl)amino)pyridazin-3(2H)-one, a prodrug strategy could involve chemical modification of the pyridazinone ring or the amino group to improve its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, attaching hydrophilic moieties like phosphates or sulfates could enhance aqueous solubility, while lipophilic groups such as esters could improve membrane permeability. ijpcbs.com

Targeted delivery systems aim to selectively deliver the drug to the site of action, thereby increasing efficacy and reducing off-target side effects. mdpi.com This can be achieved by conjugating the pyridazinone derivative to ligands that bind to specific receptors overexpressed on target cells, such as cancer cells. mdpi.com Examples of targeting ligands include antibodies, peptides, and carbohydrates. mdpi.com Nanoparticle-based delivery systems, such as liposomes or polymeric nanoparticles, can also be utilized to encapsulate the compound and facilitate its targeted delivery. mdpi.com

Scaffold Hopping and Hybridization Strategies for Novel Pyridazinone Derivatives

Scaffold hopping is a computational or medicinal chemistry strategy used to identify novel core structures (scaffolds) that are structurally different from a known active compound but retain similar biological activity. nih.gov This approach is valuable for discovering new chemical entities with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. nih.gov For this compound, scaffold hopping could lead to the discovery of new heterocyclic systems that mimic its key pharmacophoric features while offering opportunities for improved drug-like properties.

Hybridization involves combining the structural features of two or more pharmacologically active molecules to create a new hybrid compound with potentially synergistic or additive effects. The pyridazinone core can be hybridized with other known pharmacophores to develop novel derivatives with enhanced or dual biological activities. For example, incorporating moieties known to interact with specific biological targets could lead to the development of multi-targeting agents.

Co-crystallization and X-ray Diffraction Studies for Ligand-Target Complexes (Structural Biology)

Understanding the precise molecular interactions between a ligand and its biological target is fundamental for rational drug design. Co-crystallization followed by X-ray diffraction is a powerful technique that provides a three-dimensional structure of the ligand-target complex at atomic resolution. nih.govnih.govgrowingscience.comgrowingscience.com

For this compound and its derivatives, obtaining co-crystal structures with their biological targets would provide invaluable insights into their binding mode. This information would reveal the key amino acid residues involved in the interaction, the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. Such detailed structural information is crucial for structure-based drug design, enabling the optimization of the ligand to enhance its affinity and selectivity for the target. For instance, the crystal structure of a related compound, 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one, has been determined, providing insights into the conformation of the pyridazinone ring system. nih.gov

Systems Biology and Omics Approaches to Elucidate Broader Biological Impact

Systems biology and omics technologies (genomics, transcriptomics, proteomics, and metabolomics) offer a holistic approach to understanding the broader biological effects of a drug candidate. Instead of focusing on a single target, these approaches allow for the investigation of the compound's impact on complex cellular networks and pathways.

Applying systems biology and omics approaches to this compound would help to elucidate its mechanism of action on a global scale. For example, transcriptomic analysis could identify genes that are up- or down-regulated in response to treatment, while proteomics could reveal changes in protein expression levels. Metabolomic studies could uncover alterations in metabolic pathways. Integrating these multi-omics datasets can provide a comprehensive picture of the compound's cellular effects, potentially identifying novel targets, predicting off-target effects, and discovering biomarkers for patient stratification.

Design of Multi-Targeting Pyridazinone Compounds

Many complex diseases, such as cancer and cardiovascular diseases, involve multiple biological pathways and targets. nih.govtandfonline.com Multi-targeting drugs, which are designed to interact with two or more targets simultaneously, can offer superior efficacy and a reduced likelihood of drug resistance compared to single-target agents. nih.govtandfonline.com

The pyridazinone scaffold is a versatile platform for the design of multi-targeting compounds. nih.govtandfonline.comnih.govmdpi.com By strategically modifying the substituents on the pyridazinone ring, it is possible to incorporate pharmacophoric elements that interact with different biological targets. For instance, derivatives of this compound could be designed to inhibit multiple kinases involved in cancer progression or to modulate different receptors implicated in cardiovascular disease. nih.govtandfonline.com This approach requires a deep understanding of the structure-activity relationships for each target and the use of computational modeling to guide the design of these dual-action ligands.

Exploration of Pyridazinone Scaffolds in Other Research Areas (e.g., agricultural chemistry as research tools)